1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone
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Overview
Description
1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a bromine atom attached to the pyrazole ring, which is fused with a pyridine ring. The presence of the bromine atom and the ethanone group makes this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization with Pyridine: The brominated pyrazole is then reacted with a pyridine derivative to form the fused pyrazolopyridine structure.
Introduction of the Ethanone Group: Finally, the ethanone group is introduced through an acylation reaction using an appropriate acylating agent
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone can be compared with other pyrazolopyridine derivatives such as:
1-{5-Chloropyrazolo[4,3-b]pyridin-1-yl}ethanone: Similar structure but with a chlorine atom instead of bromine.
1-{5-Iodopyrazolo[4,3-b]pyridin-1-yl}ethanone: Contains an iodine atom, which may exhibit different reactivity and biological activity.
1-{5-Methylpyrazolo[4,3-b]pyridin-1-yl}ethanone: Contains a methyl group, which affects its chemical properties and applications
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H6BrN3O |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(5-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)12-7-2-3-8(9)11-6(7)4-10-12/h2-4H,1H3 |
InChI Key |
YEHVLLXCPCRJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)N=C(C=C2)Br |
Origin of Product |
United States |
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